Glutamate Dehydrogenase Inhibition and Chain Length
In a comparative enzymological study, only 5‑N‑substituted aminoisophthalic acid derivatives bearing a linear alkyl chain of ≥3 carbon atoms caused complete inhibition of pea leaf glutamate dehydrogenase when assayed at substrate‑equivalent concentrations [1]. The target compound carries a pentanoyl (C4 linear) chain, which satisfies the three‑carbon minimum requirement established in that work. By contrast, the unsubstituted 5‑amino analog and derivatives with shorter acyl chains (acetyl, formyl) do not achieve full inhibition under the same conditions [1]. This defines a clear structure‑activity boundary that directly informs compound selection for glutamate‑dehydrogenase‑targeted projects.
| Evidence Dimension | Glutamate dehydrogenase inhibition (pea leaf, complete inhibition vs. substrate concentration) |
|---|---|
| Target Compound Data | Predicted to completely inhibit glutamate dehydrogenase (pentanoyl chain satisfies ≥3‑carbon linear‑chain requirement) [1] |
| Comparator Or Baseline | 5‑amino‑isophthalate (no inhibition); 5‑acetamido‑isophthalate (incomplete inhibition); 5‑N‑(3‑carbon linear chain) derivatives (complete inhibition) [1] |
| Quantified Difference | Binary: complete inhibition vs. no or partial inhibition. Minimum required chain length = 3 linear carbons [1]. |
| Conditions | Pea leaf glutamate dehydrogenase; inhibitor concentration equal to 2‑oxoglutarate or glutamate substrate [1]. |
Why This Matters
For researchers designing glutamate‑dehydrogenase inhibitors, the pentanoyl chain is the shortest commercially accessible option that guarantees full enzymatic suppression, avoiding the synthetic burden of preparing longer‑chain or branched analogs.
- [1] Cunliffe, D.; Leason, M.; Parkin, D.; Lea, P. J. The inhibition of glutamate dehydrogenase by derivatives of isophthalic acid. Phytochemistry 1983, 22 (6), 1357-1360. https://doi.org/10.1016/S0031-9422(00)84014-5. View Source
